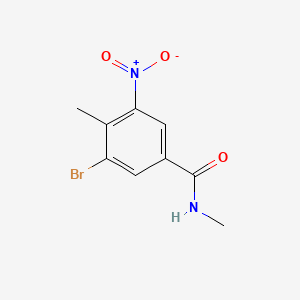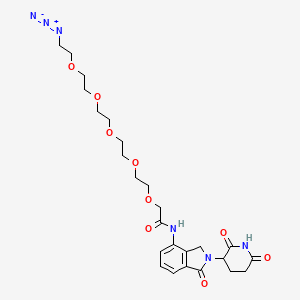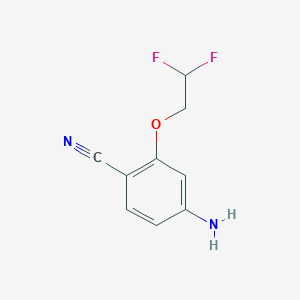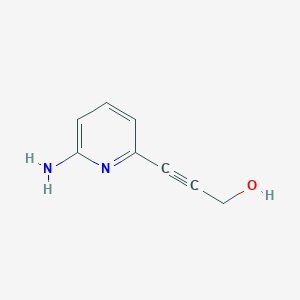
3-(6-Amino-2-pyridyl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Amino-2-pyridyl)prop-2-yn-1-ol: is a chemical compound with a molecular structure that includes a pyridine ring substituted with an amino group and a propynyl alcohol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol typically involves the reaction of 6-amino-2-pyridinecarboxaldehyde with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities. It can act as a ligand for metal ions, making it useful in the design of metal-based drugs and diagnostic agents .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory activities .
Industry: Industrially, the compound can be used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propynyl alcohol group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
3-(Pyridin-2-yl)propan-1-ol: This compound has a similar pyridine ring but lacks the amino and propynyl groups, resulting in different chemical properties and reactivity.
2-Propyn-1-ol, 3-(3-pyridinyl)-: This compound has a similar propynyl alcohol group but differs in the position of the pyridine ring, affecting its overall structure and function.
Uniqueness: 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol is unique due to the presence of both the amino and propynyl groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and applications, making the compound highly versatile and valuable in various fields .
Propriétés
Formule moléculaire |
C8H8N2O |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
3-(6-aminopyridin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c9-8-5-1-3-7(10-8)4-2-6-11/h1,3,5,11H,6H2,(H2,9,10) |
Clé InChI |
HUUACIALCVAHKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)N)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14764659.png)

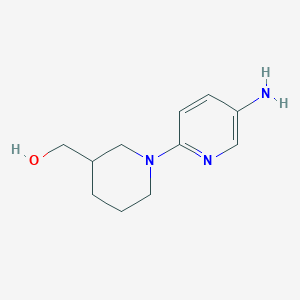
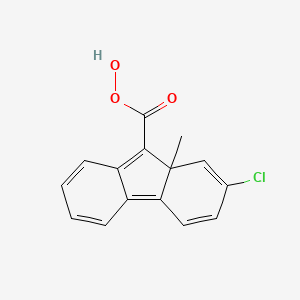
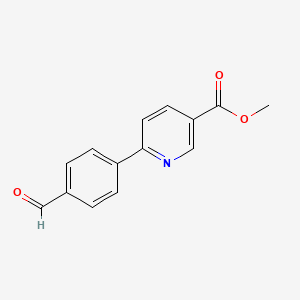
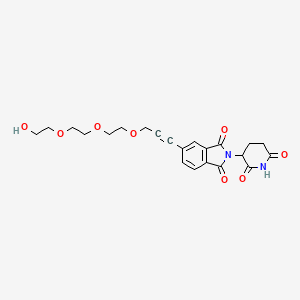
![(R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate](/img/structure/B14764705.png)


